N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as 4-chloro-2,5-dimethoxyphenyl-2-oxo-2H-chromene-6-sulfonamide, is a compound with a wide range of applications in scientific research. It is a synthetic compound that is used in the synthesis of a variety of molecules and is often used as a starting material in the synthesis of pharmaceuticals.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide-dimethoxyphenyl-2-oxo-2H-chromene-6-sulfonamide is used in a wide range of scientific research applications. It is used in the synthesis of a variety of molecules, including pharmaceuticals. It is also used in the study of enzyme inhibition and drug metabolism. Additionally, it is used in the study of cell signaling pathways, as well as in the study of cancer and other diseases.
Mechanism of Action
Target of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide primarily targets serotonin receptors , specifically the 5-HT2A receptor . These receptors play a crucial role in modulating neurotransmission, affecting mood, cognition, and perception .
Mode of Action
The compound acts as a partial agonist at the 5-HT2A receptor. By binding to these receptors, it mimics the action of serotonin to a certain extent, leading to altered neurotransmitter release and subsequent changes in neural activity. This interaction can result in various psychoactive effects, including changes in perception and mood .
Biochemical Pathways
Upon binding to the 5-HT2A receptors, the compound activates the phosphoinositide signaling pathway . This activation leads to the release of intracellular calcium and the activation of protein kinase C (PKC). These downstream effects can influence various cellular processes, including gene expression, synaptic plasticity, and neuronal excitability .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact the compound’s bioavailability and duration of action.
Result of Action
At the molecular level, the compound’s action results in modulation of neurotransmitter release and altered neuronal signaling . At the cellular level, this can lead to changes in synaptic plasticity and neuronal excitability, contributing to its psychoactive effects. Clinically, these effects might manifest as altered mood, perception, and cognition .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s stability and efficacy. For instance, extreme pH levels can affect its solubility and absorption, while high temperatures might degrade the compound. Additionally, interactions with other drugs can alter its metabolism and effectiveness .
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide-dimethoxyphenyl-2-oxo-2H-chromene-6-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it is relatively stable, making it suitable for use in a variety of experiments. However, it is also hydrophobic, which can make it difficult to dissolve in aqueous solutions. Additionally, it can be toxic in large doses, so it should be handled with care in experiments.
Future Directions
There are several potential future directions for N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide-dimethoxyphenyl-2-oxo-2H-chromene-6-sulfonamide. One potential direction is the use of this compound in the development of new drugs, such as inhibitors of cytochrome P450 enzymes. Additionally, it could be used in the study of other enzymes, such as proteases and kinases. Additionally, it could be used in the study of cell signaling pathways, as well as in the study of cancer and other diseases. Finally, it could be used in the development of new synthetic methods for the synthesis of molecules.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide-dimethoxyphenyl-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a variety of methods. One common method is the reaction of this compound-dimethoxyphenylacetic acid with sodium sulfite to form the corresponding sulfonic acid. This sulfonic acid can then be reacted with a variety of reagents to form the desired product. Another method is the reaction of this compound-dimethoxyphenylacetic acid with sodium borohydride to form the corresponding boronic acid. This boronic acid can then be reacted with a variety of reagents to form the desired product.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6S/c1-23-15-9-13(16(24-2)8-12(15)18)19-26(21,22)11-4-5-14-10(7-11)3-6-17(20)25-14/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVUPVDLPOUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.